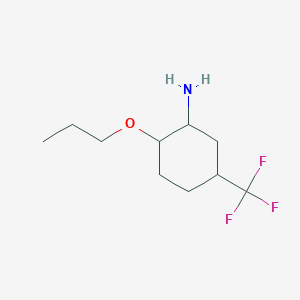![molecular formula C9H13N3O2 B13179567 7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)
7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a spirocyclic framework, which includes a cyclopropyl group and a triazaspiro nonane core. Its molecular formula is C₉H₁₃N₃O₂, and it has a molecular weight of 195.22 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves the formation of the spirocyclic framework through cyclization reactions. One efficient method involves the reaction of cyclopropylamine with a suitable precursor, such as a hydantoin derivative, under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. High-pressure techniques and preparative high-performance liquid chromatography (HPLC) are often employed to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new spirocyclic derivatives .
Applications De Recherche Scientifique
7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Investigated for its antimicrobial, antiproliferative, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of 7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. For instance, as an inhibitor of protein arginine deiminase, it binds to the enzyme’s active site, preventing the conversion of arginine residues to citrulline. This inhibition can disrupt cellular processes and has potential therapeutic applications in diseases such as cancer and autoimmune disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: A closely related compound with similar structural features but lacking the cyclopropyl group.
3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione: Another derivative with an isopropyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in 7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
7-cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c13-7-9(11-8(14)10-7)3-4-12(5-9)6-1-2-6/h6H,1-5H2,(H2,10,11,13,14) |
Clé InChI |
NOTTYDAVSNDRFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCC3(C2)C(=O)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


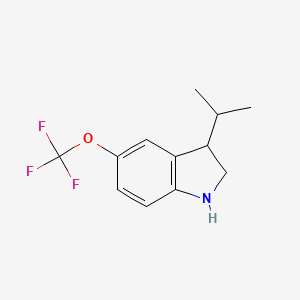
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13179497.png)

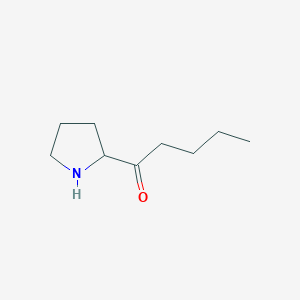
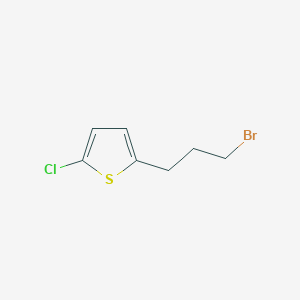
![3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol](/img/structure/B13179538.png)

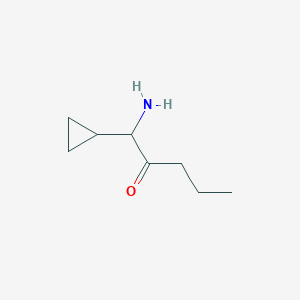

![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)

